![molecular formula C22H13ClN4O4S B2630297 (E)-3-(2-chloro-5-nitrophenyl)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 866050-90-0](/img/structure/B2630297.png)
(E)-3-(2-chloro-5-nitrophenyl)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-chloro-5-nitrophenyl)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]prop-2-enenitrile is a useful research compound. Its molecular formula is C22H13ClN4O4S and its molecular weight is 464.88. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(2-chloro-5-nitrophenyl)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2-chloro-5-nitrophenyl)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
(E)-3-(2-chloro-5-nitrophenyl)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]prop-2-enenitrile is part of a class of compounds that have been synthesized and characterized for various applications in scientific research. The condensation reactions and subsequent characterization of similar compounds have been extensively studied, providing insights into their structural and chemical properties. For instance, Baichurin et al. (2019) explored the condensation of related compounds to afford a series of geminally activated nitro dienes, further characterized by NMR and IR spectroscopy. Similarly, Salian et al. (2017) synthesized and characterized a compound with related structural features, confirming its structure through FT-IR, NMR, and LCMS data (Baichurin et al., 2019)(Salian et al., 2017).
Antioxidant Activity
Compounds structurally related to (E)-3-(2-chloro-5-nitrophenyl)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]prop-2-enenitrile have shown promising antioxidant activities. Tumosienė et al. (2019) synthesized a series of novel derivatives and screened them for antioxidant activity, finding some compounds with significant potential. Their structure and antioxidant activity were confirmed through various methods including X-ray diffraction analysis (Tumosienė et al., 2019).
Antimicrobial and Anti-Inflammatory Activities
Related compounds have also been investigated for their antimicrobial and anti-inflammatory properties. Abdel-Monem (2010) utilized a key intermediate structurally similar to the compound of interest for synthesizing polyheterocyclic systems, showing antimicrobial activity. Nikalje (2014) reported the synthesis of derivatives showing promising anti-inflammatory activity in both in-vitro and in-vivo models, indicating the therapeutic potential of these compounds (Abdel-Monem, 2010)(Nikalje, 2014).
Anticancer Properties
The structural analogs of (E)-3-(2-chloro-5-nitrophenyl)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]prop-2-enenitrile have been a subject of research for their potential anticancer properties. Ilyas et al. (2021) designed and synthesized compounds, evaluating their anti-cancer activities against colorectal cancer, showing significant inhibitory action. Moreover, Gomha et al. (2016) synthesized a series of compounds and evaluated them for anti-tumor activities against various cancer cell lines, highlighting their promising activities (Ilyas et al., 2021)(Gomha et al., 2016).
Propriétés
IUPAC Name |
(E)-3-(2-chloro-5-nitrophenyl)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClN4O4S/c23-19-6-5-16(27(30)31)10-13(19)9-14(11-24)20-25-15(12-32-20)7-8-26-21(28)17-3-1-2-4-18(17)22(26)29/h1-6,9-10,12H,7-8H2/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXVSVIKIUIEJJ-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)C(=CC4=C(C=CC(=C4)[N+](=O)[O-])Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)/C(=C/C4=C(C=CC(=C4)[N+](=O)[O-])Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2630215.png)
![2-[6-(2-Chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2630216.png)
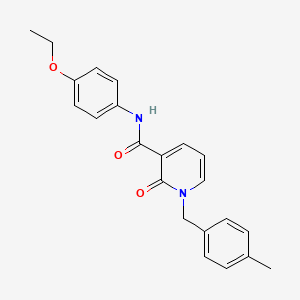
![2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2630222.png)
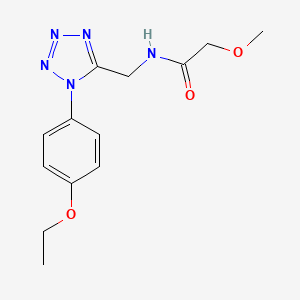
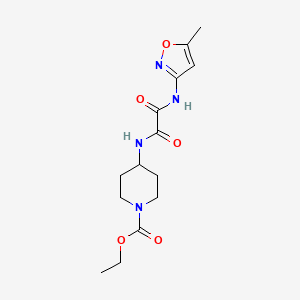
![1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2630226.png)
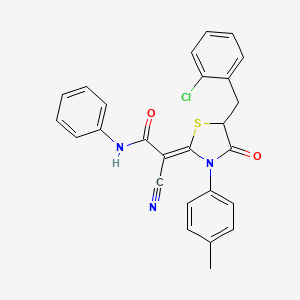
![2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2630230.png)
![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2630231.png)
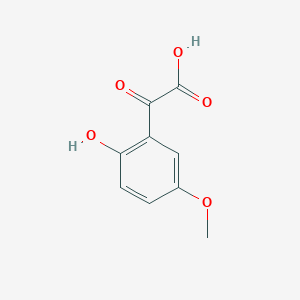

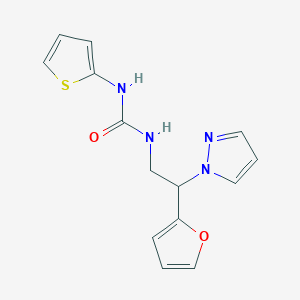
![(4E,10S)-7,7-Dimethyl-10-(2-methylpropyl)-2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-8,13-dione](/img/structure/B2630237.png)